N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide typically involves the reaction of 5-amino-2-(1,3-benzoxazol-2-yl)phenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: This compound shares the benzoxazole core structure and exhibits similar biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds also possess antimicrobial properties and are structurally related to benzoxazole derivatives.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11Cl3N2O3 |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C16H11Cl3N2O3/c1-23-12-7-6-9(8-11(12)21-15(22)16(17,18)19)14-20-10-4-2-3-5-13(10)24-14/h2-8H,1H3,(H,21,22) |
InChI Key |
RLXAVZYFYQMXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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